molecular formula C9H7BrN2O B13938728 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one

4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B13938728
M. Wt: 239.07 g/mol
InChI Key: XZZXVOBSGWDZQY-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a methyl group in the structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the bromination of 1-methyl-1,8-naphthyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for drug development due to its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The presence of the bromine atom can enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    4-Bromo-1,8-naphthyridin-2(1H)-one: Lacks the methyl group, which can influence its solubility and reactivity.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-1-methyl-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-12-8(13)5-7(10)6-3-2-4-11-9(6)12/h2-5H,1H3

InChI Key

XZZXVOBSGWDZQY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C2=C1N=CC=C2)Br

Origin of Product

United States

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